molecular formula C16H12FNO4S2 B3016151 Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate CAS No. 478248-44-1

Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate

Cat. No.: B3016151
CAS No.: 478248-44-1
M. Wt: 365.39
InChI Key: BSOKOMGFSPUJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate is a high-purity, research-grade chemical compound featuring a benzothiophene core scaffold substituted with a fluorophenylsulfonamide group and a methyl carboxylate ester. This molecular architecture is characteristic of privileged structures in medicinal chemistry, which are known for exhibiting diverse biological activities and binding to multiple biological targets . Compounds within this structural family have demonstrated significant research value in early-stage drug discovery, particularly as kinase inhibitors , with some analogs showing potent, sub-nanomolar inhibitory activity (IC50 < 0.508 nM) against specific kinases like PLK1, which plays a pivotal role in cell-cycle regulation . The incorporation of the sulfonamide group enhances the molecule's potential as a key intermediate for the synthesis of more complex therapeutic agents, while the benzothiophene-2-carboxylate core provides a versatile platform for structural diversification and structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use, human consumption, or any other form of personal use. Researchers are strongly advised to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

methyl 5-[(4-fluorophenyl)sulfonylamino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4S2/c1-22-16(19)15-9-10-8-12(4-7-14(10)23-15)18-24(20,21)13-5-2-11(17)3-6-13/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOKOMGFSPUJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic or basic conditions.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiophene intermediate with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The carboxylate ester group can be introduced through an esterification reaction using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Isopropyl 5-{[(4-Fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate ()

This compound shares the 4-fluorophenylsulfonamide substituent but differs in three key aspects:

Core Heterocycle : Benzofuran (oxygen atom) vs. benzothiophene (sulfur atom). Sulfur’s larger atomic radius and polarizability may enhance hydrophobic interactions in the benzothiophene derivative.

Ester Group : Isopropyl ester (bulkier, more lipophilic) vs. methyl ester (smaller, less lipophilic).

Implications :

  • The benzothiophene core may exhibit superior metabolic stability compared to benzofuran due to sulfur’s resistance to oxidative degradation.
  • The methyl ester in the target compound likely improves aqueous solubility relative to the isopropyl analogue .

Sulfonylurea Herbicides ()

Compounds like metsulfuron methyl ester (CAS 74223-64-6) share a sulfonylurea bridge but feature a triazine core instead of benzothiophene. These herbicides inhibit acetolactate synthase (ALS), a mechanism unlikely in the target compound due to structural dissimilarity. However, the sulfonamide group’s role in hydrogen bonding is a common feature .

Functional Analogues

BACE1 Inhibitors ()

The co-crystal ligand ZPX394 (PDB: 3UQU) contains a 4-fluorophenylsulfonamide group and inhibits β-secretase, a protease implicated in Alzheimer’s disease. While the target compound’s benzothiophene core differs from ZPX394’s pyrazole-carboxamide scaffold, both leverage sulfonamide-mediated interactions for target engagement .

Fluorinated Polymers ()

Fluorinated sulfonamides in (e.g., telomers with perfluoroalkyl chains) highlight the role of fluorine in enhancing chemical stability. The target compound’s 4-fluorophenyl group similarly contributes to electronegativity and resistance to enzymatic cleavage .

Comparative Data Table

Compound Name Core Structure Substituents (Position) Ester Group Key Properties/Applications
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate Benzothiophene 5: 4-Fluorophenylsulfonamide; 2: Methyl ester Methyl Potential enzyme inhibition, drug discovery
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Benzofuran 5: 4-Fluorophenylsulfonamide; 2: Methyl; 3: Isopropyl ester Isopropyl Higher lipophilicity, steric hindrance
Metsulfuron methyl ester Triazine Sulfonylurea bridge Methyl Herbicide (ALS inhibition)
ZPX394 (BACE1 inhibitor) Pyrazole 4-Fluorophenylsulfonamide, carboxamide Alzheimer’s disease research

Key Research Findings and Implications

  • Heterocycle Impact : Benzothiophene derivatives generally exhibit higher thermal stability and bioavailability compared to benzofuran analogues due to sulfur’s electronic effects .
  • Ester Group Influence : Methyl esters, as in the target compound, balance solubility and cell permeability better than bulkier esters (e.g., isopropyl) .
  • Sulfonamide Role : The 4-fluorophenylsulfonamide group enhances binding affinity in enzyme inhibitors, as seen in BACE1 ligands .

Biological Activity

Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a sulfonamide group and a fluorophenyl substituent. This unique structure contributes to its potential interactions with various biological targets, making it a subject of interest in drug development.

  • Molecular Formula : C16H12FNO4S2
  • CAS Number : 478248-44-1

Enzyme Inhibition

This compound has been primarily studied for its inhibitory effects on enzymes, particularly carbonic anhydrase . This enzyme plays a crucial role in physiological processes such as respiration and acid-base balance.

  • Inhibition Studies : Research indicates that the compound exhibits significant inhibition of carbonic anhydrase, which may be linked to its potential use in treating conditions like glaucoma and edema.

Anticancer Properties

Similar compounds within the benzothiophene class have demonstrated anticancer properties. Preliminary studies suggest that this compound may also exhibit activity against various cancer cell lines.

  • Case Study : In vitro assays have shown that derivatives of benzothiophenes can inhibit the proliferation of cancer cells, suggesting that this compound could be further explored for its anticancer potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The compound likely interacts with specific enzymes, inhibiting their activity and thereby influencing various metabolic pathways.
  • Receptor Interaction : It may bind to cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis.
  • Gene Expression Modulation : The compound could affect the expression of genes related to cell cycle regulation and apoptosis, further contributing to its anticancer properties.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesBiological ActivityUnique Properties
5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acidThiophene core with additional methyl substitutionInhibitor of myeloid cell leukemia 1Enhanced solubility due to methyl group
Methyl 3-(4-fluorophenyl)-2-thiophenecarboxylateThiophene ring with carboxylic acidAntimicrobial propertiesSimpler structure with fewer functional groups
4-FluorobenzenesulfonamideSulfonamide without thiophene ringBroad-spectrum enzyme inhibitionMore straightforward synthesis pathway

This comparison highlights the unique structural aspects of this compound that may lead to distinct biological interactions not present in simpler analogs.

Research Findings and Future Directions

Research into this compound is ongoing, focusing on its potential as a therapeutic agent. Future studies should aim to:

  • Evaluate Anticancer Efficacy : Conduct clinical trials to assess the efficacy of this compound against various cancer types.
  • Investigate Mechanisms : Further elucidate the mechanisms by which this compound exerts its biological effects.
  • Explore Derivatives : Synthesize and test derivatives to enhance bioactivity and selectivity towards specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.